molecular formula C16H19N5O2S B2832745 4-amino-N-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide CAS No. 1286697-71-9

4-amino-N-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide

Cat. No.: B2832745
CAS No.: 1286697-71-9
M. Wt: 345.42
InChI Key: YGGIZNDQNRPATI-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes an isothiazole ring, a piperazine moiety, and an amide group.

Preparation Methods

The synthesis of 4-amino-N-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[540]undec-7-ene) and a solvent like dichloromethane

Chemical Reactions Analysis

4-amino-N-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where nucleophiles replace hydrogen atoms. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has shown potential as a biochemical probe for studying enzyme functions and interactions.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although more research is needed.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 4-amino-N-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other isothiazole derivatives and piperazine-containing molecules. For example:

    4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: This compound shares some structural similarities but differs in its pyrazole ring.

    5-Amino-pyrazoles: These compounds also contain an amino group and a pyrazole ring, but their overall structure and properties differ. The uniqueness of 4-amino-N-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide lies in its combination of an isothiazole ring and a piperazine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-N-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-18-15(22)13-12(17)14(24-19-13)16(23)21-9-7-20(8-10-21)11-5-3-2-4-6-11/h2-6H,7-10,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGIZNDQNRPATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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